molecular formula C13H11NO2 B8647708 4-Amino-2-hydroxybenzophenone CAS No. 3333-96-8

4-Amino-2-hydroxybenzophenone

Cat. No.: B8647708
CAS No.: 3333-96-8
M. Wt: 213.23 g/mol
InChI Key: YCLQTMVHFMKKJV-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxybenzophenone is a benzophenone derivative featuring an amino (-NH₂) group at the 4-position and a hydroxyl (-OH) group at the 2-position of the aromatic ring. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical synthesis, UV-absorbing materials, and organic intermediates . Its dual functional groups enable hydrogen bonding and participation in condensation or substitution reactions, distinguishing it from simpler benzophenone analogs.

Properties

CAS No.

3333-96-8

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

(4-amino-2-hydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C13H11NO2/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,15H,14H2

InChI Key

YCLQTMVHFMKKJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of 4-Amino-2-hydroxybenzophenone and related compounds:

Compound Name Structural Features Key Properties/Applications References
This compound Benzophenone core with -NH₂ (4-position) and -OH (2-position) High polarity due to -OH/-NH₂; potential use in photostabilizers or drug intermediates .
2-{4-[(2-Acetamidoethyl)(methyl)amino]-2-hydroxybenzoyl}benzoic acid Benzoic acid backbone with acetamidoethyl and methylamino substituents Enhanced solubility in polar solvents; possible biological activity due to amide groups .
4-Amino-2-phenylphenol Phenol core with -NH₂ (4-position) and phenyl (2-position) Reduced electron-withdrawing effects compared to benzophenone; likely lower UV absorption .
4-Benzyloxyacetophenone Acetophenone with benzyloxy (-O-benzyl) substituent Increased lipophilicity; suited for hydrophobic matrices or fragrance synthesis .
4-Aminoacetophenone Acetophenone with -NH₂ (4-position) Lacks -OH group; reduced hydrogen bonding capacity, impacting solubility .
4-Amino-2-bromobenzoic Acid Hydrochloride Benzoic acid with -NH₂ (4-position), -Br (2-position), and HCl salt High acidity (due to -COOH and HCl); potential use in peptide coupling or catalysis .

Electronic and Reactivity Profiles

  • Electron-Donating vs. Electron-Withdrawing Groups: The -NH₂ group in this compound is electron-donating, activating the aromatic ring for electrophilic substitution. In contrast, bromine in 4-Amino-2-bromobenzoic Acid Hydrochloride is electron-withdrawing, directing reactions to specific positions . The hydroxyl group in this compound enhances acidity (pKa ~8–10) compared to non-hydroxylated analogs like 4-Aminoacetophenone .
  • Steric Effects: Bulky substituents, such as the benzyloxy group in 4-Benzyloxyacetophenone, reduce reactivity in sterically hindered environments but improve thermal stability .

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